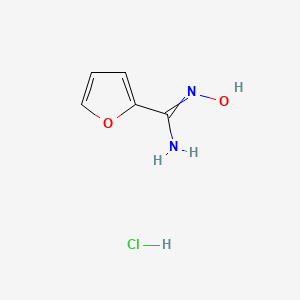

N-hydroxyfuran-2-carboximidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGHYXNNPQFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Single-Pot Synthesis

Modern protocols favor single-pot reactions to minimize intermediate isolation. A representative procedure involves:

Alternative Nitrile Sources

While furan-2-carbonitrile is the primary precursor, substituted furan nitriles (e.g., 5-methylfuran-2-carbonitrile) undergo similar reactions, albeit with modified conditions:

| Nitrile Derivative | Base Used | Solvent | Yield (%) |

|---|---|---|---|

| Furan-2-carbonitrile | EtN | MeCN | 72 |

| 5-Me-furan-2-carbonitrile | NaCO | EtOH | 65 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow chemistry to enhance reproducibility and safety:

Cost-Effective Hydroxylamine Generation

In situ hydroxylamine production reduces raw material costs:

-

Ammonium Hydroxide Oxidation :

Catalyzed by titanium silicalite-1 (TS-1) zeolite. -

Direct Use : The generated NHOH reacts immediately with nitriles, minimizing decomposition.

Analytical Characterization

Spectroscopic Identification

Key Spectral Data :

Purity Assessment

HPLC Conditions :

-

Column : C18 (4.6 × 150 mm, 5 μm)

-

Mobile Phase : 60:40 HO (0.1% TFA):MeCN

Challenges and Mitigation Strategies

Amidoxime Stability

The hydrochloride salt is hygroscopic and prone to decomposition under humid conditions. Stabilization methods include:

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s hydroxylamine functionality and carboximidamide group enable diverse reactivity:

| Reaction Type | Conditions | Products/Outcome |

|---|---|---|

| Nucleophilic acyl substitution | Aldehydes/ketones, acidic conditions | Amide derivatives |

| Beckmann rearrangement | Acidic catalysts (e.g., HCl) | Oxime intermediates → lactams or nitriles |

| Cycloaddition reactions | Electrophilic dienophiles, thermal activation | Heterocyclic compounds |

| Enzyme inhibition | Biochemical assays | Modulation of metabolic pathways (e.g., IDO inhibition) |

The Beckmann rearrangement is particularly notable, as hydroxylamine oximes undergo acid-catalyzed rearrangements to form nitrogen-containing heterocycles.

Nucleophilic Acyl Substitution

The hydroxylamine group (-NH-OH) acts as a nucleophile, displacing the carboxylic acid’s oxygen in a two-step mechanism:

-

Protonation : Acidic conditions activate the carbonyl group.

-

Nucleophilic attack : Hydroxylamine attacks the electrophilic carbonyl carbon.

-

Elimination : Water is expelled, forming the carboximidamide bond.

Beckmann Rearrangement

Under acidic conditions, the oxime intermediate undergoes rearrangement:

-

Protonation of hydroxyl group : Facilitates leaving group formation.

-

Shift of substituent : The adjacent group (e.g., furan ring) migrates to the nitrogen.

-

Formation of new bond : Results in lactam or nitrile products.

Structural and Functional Insights

The compound’s molecular formula (C₅H₇ClN₂O₂) and furan ring-carboximidamide hybrid structure drive its reactivity . The hydroxylamine group’s ability to undergo redox and substitution reactions positions it as a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-hydroxyfuran-2-carboximidamide hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in drug discovery and material science. The compound's ability to undergo further chemical transformations makes it valuable for creating complex molecular libraries.

Reactivity and Stability

The hydrochloride form enhances solubility and stability, making it suitable for various chemical reactions. It can participate in nucleophilic substitution reactions due to the presence of the carboximidamide functional group, which is essential in synthesizing other bioactive compounds.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. Its interactions with metalloproteins have been explored, demonstrating its potential in metalloprotein studies .

Therapeutic Potential

The compound has shown promise as a therapeutic agent, particularly in modulating nicotinic acetylcholine receptors (nAChRs). Studies suggest that derivatives of N-hydroxyfuran-2-carboximidamide can act as agonists or antagonists at various nAChR subtypes, which are implicated in cognitive functions and neurodegenerative diseases .

Medicinal Chemistry

Drug Development

this compound is being investigated for its potential to develop new drugs targeting neurodegenerative disorders. Its mechanism of action involves binding to specific receptors or enzymes, inhibiting their activity through hydrogen bonding or coordination with metal ions.

Case Studies in Drug Efficacy

Several studies have evaluated the efficacy of this compound in preclinical models. For instance, one study demonstrated that derivatives improved cognitive impairments in mouse models of Alzheimer's disease by activating the mGluR1-CaMKIIa pathway . The following table summarizes findings from relevant studies:

| Study | Model | Effect | Reference |

|---|---|---|---|

| Study A | 3×Tg mice | Improved cognition | |

| Study B | In vitro | Enzyme inhibition | |

| Study C | nAChR modulation | Neuroprotective effects |

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is utilized in the synthesis of agrochemicals and dyes. Its stability and reactivity make it an important intermediate in manufacturing processes that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. This mechanism makes it effective as an antibacterial agent .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Methyl substitution may also stabilize the furan ring against metabolic degradation .

Furan-2-carboximidamide hydrochloride (148.56 g/mol ):

The absence of the N-hydroxy group reduces its chelation capacity and may limit applications in metal-binding therapies. However, the simpler structure could improve synthetic accessibility .N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride (336.69 g/mol ): The trifluoromethoxy-phenyl group introduces strong electron-withdrawing effects, altering electronic distribution on the furan ring. This modification is linked to enhanced binding affinity in kinase inhibition studies .

Biological Activity

N-hydroxyfuran-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in oxidative stress pathways and cellular signaling. This interaction can lead to a cascade of biochemical events resulting in its observed effects, including:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study showed that the compound has effective inhibitory concentrations against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested against human colorectal adenocarcinoma cells, showing significant antiproliferative effects. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method against various bacterial strains.

- Results : Showed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study :

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| N-Hydroxyfuran-2-carboximidamide | Effective against Gram-positive and Gram-negative bacteria | Induces apoptosis in colorectal cancer cells | Inhibits specific enzymes and modulates signaling pathways |

| Hydroxylamine Hydrochloride | Moderate activity | Limited anticancer effects | General reactive species formation |

| 2-Furancarboximidamide | Low activity | Moderate effects on certain cancer lines | Varies based on substituents |

Research Findings

Recent investigations into the biological activities of this compound highlight its potential as a therapeutic agent. Its unique structure allows for further functionalization, which could enhance its efficacy and broaden its application scope in pharmaceuticals .

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Example Values | Impact on Yield |

|---|---|---|

| Solvent | Propylene glycol, DMF | Polarity affects intermediate solubility |

| Temperature | 160°C (initial), 80°C (final) | Reduces side reactions |

| Catalyst | Thiourea, Lewis acids | Accelerates amine coupling |

What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation exposure; systemic toxicity may manifest after delayed onset (48+ hours post-exposure) .

- First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for ingestion .

- Stability : Store in anhydrous conditions to prevent hydrolysis, which may generate hazardous byproducts .

How is structural characterization performed for this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR/IR : Confirm functional groups (e.g., hydroxylamine via O-H stretching at 3200–3600 cm⁻¹).

- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving hydrogen-bonding networks in hydrochloride salts .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

How can reaction pathways be optimized to address low yields in scale-up synthesis?

Q. Methodological Approach :

DoE (Design of Experiments) : Screen solvents (e.g., PG vs. DMF) and catalysts to identify synergistic effects.

In-line Analytics : Use HPLC (as validated for hydrochloride analogs ) to monitor intermediate purity in real time.

Microwave Assistance : Reduces energy input and improves reproducibility, as demonstrated in metformin hydrochloride synthesis .

Data Contradiction Note : While PG enhances yield in some systems, its high boiling point may complicate solvent removal. Alternative solvents (e.g., ethanol/water mixtures) balance yield and practicality .

What analytical challenges arise in quantifying impurities, and how are they resolved?

Q. RP-HPLC Method Development :

Q. Table 2: Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥0.995 |

| Recovery (%) | 99.8–101.2 | 98–102 |

How do computational models aid in predicting stability and reactivity?

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis susceptibility of the hydroxyimidamide group).

- Crystallography Software (SHELX) : Models hydrogen-bonding interactions critical for salt stability .

- MD Simulations : Assess solvation effects in aqueous buffers to guide formulation studies.

What strategies resolve discrepancies in spectral data during structural elucidation?

- Multi-technique Cross-validation : Compare NMR (e.g., δ 8.2 ppm for aromatic protons) with IR and MS.

- Isotopic Labeling : Trace reaction intermediates (e.g., ¹³C-labeled precursors) to confirm mechanistic pathways.

- Crystallographic Refinement : SHELX resolves ambiguous electron density maps, particularly for chloride counterion placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.